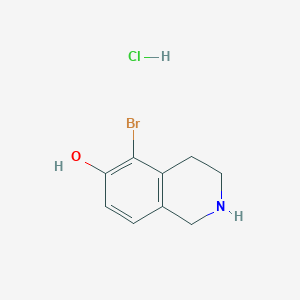

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride

Description

Historical Context and Discovery

The synthesis of brominated tetrahydroisoquinolines traces back to early investigations into marine natural products, where bromophenols and brominated alkaloids were isolated from red algae such as Rhodomela confervoides. While this compound itself is not a naturally occurring compound, its structural framework is inspired by brominated THIQ derivatives identified in these organisms. Synthetic routes to this compound were developed to enable systematic studies on the biological and chemical properties of halogenated isoquinolines. Early synthetic efforts focused on electrophilic aromatic bromination of THIQ precursors, followed by hydroxylation and hydrochloride salt formation to enhance stability.

Significance in Tetrahydroisoquinoline (THIQ) Research

Tetrahydroisoquinolines are a cornerstone of alkaloid chemistry, with applications ranging from neurotransmitter analogs to anticancer agents. The introduction of bromine at position 5 in this compound serves dual purposes:

- Electron-Withdrawing Effects : Bromine’s inductive effect modulates the electron density of the aromatic ring, facilitating nucleophilic substitution or cross-coupling reactions.

- Steric Hindrance : The bulky bromine atom influences conformational preferences, as evidenced by nuclear Overhauser effect (NOE) studies showing a preference for half-chair conformations in related THIQ derivatives.

The hydroxyl group at position 6 further enhances hydrogen-bonding capabilities, making this compound a versatile building block for synthesizing polycyclic alkaloids such as protoberberines and aporphines.

Position within the Broader Family of THIQ Derivatives

The structural features of this compound distinguish it from other THIQ derivatives. A comparative analysis reveals:

This compound’s dual functionality enables participation in Pictet–Spengler reactions, Suzuki–Miyaura couplings, and oxidative cyclizations, as demonstrated in the synthesis of protoberberine alkaloids.

Current Research Landscape and Challenges

Recent advances in THIQ chemistry have highlighted this compound as a key intermediate for accessing complex alkaloid architectures. For example, its use in Rh(I)-catalyzed ring-opening cascades and hypervalent iodine-mediated biaryl couplings has streamlined the synthesis of glaucine and related compounds. However, challenges persist:

- Regioselectivity : Achieving site-specific bromination in polyhalogenated THIQs remains difficult due to competing aromatic substitution pathways.

- Stereochemical Control : Asymmetric synthesis of THIQ derivatives with defined stereochemistry at C1 or C3 requires chiral auxiliaries or enzymatic resolution, adding complexity to large-scale production.

- Stability : The hydrochloride salt improves solubility but may necessitate careful handling under basic conditions to prevent freebase precipitation.

Ongoing research focuses on leveraging computational modeling to predict bromination sites and developing catalytic asymmetric methods to streamline THIQ functionalization.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;/h1-2,11-12H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWMSDMROZKIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: H2O2, TBHP, often in the presence of a catalyst.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: NaOMe, KOtBu, usually in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is part of the tetrahydroisoquinoline (THIQ) family, which is known for a variety of biological activities. Research indicates that THIQ derivatives exhibit significant pharmacological properties, including:

- Dopamine Receptor Modulation : Compounds similar to this compound act as positive allosteric modulators of dopamine D1 receptors. This modulation is crucial in treating disorders associated with dopamine dysregulation such as Parkinson's disease and schizophrenia .

- Neuroprotective Effects : Studies have shown that THIQ analogs can protect neuronal cells against oxidative stress and apoptosis. This property makes them promising candidates for neurodegenerative diseases like Alzheimer's disease and Huntington's disease .

- Antidepressant Activity : Some derivatives have demonstrated potential antidepressant effects by influencing neurotransmitter systems involved in mood regulation. This application is particularly relevant for developing new treatments for major depressive disorder .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods that emphasize the importance of structural modifications to enhance biological activity. The structure–activity relationship (SAR) studies indicate that:

- Substituent Variability : The presence of different substituents on the isoquinoline core can significantly affect the compound's affinity for biological targets. For instance, halogenated derivatives often show improved potency compared to their non-halogenated counterparts .

- Synthetic Pathways : Efficient synthetic routes have been developed to produce THIQ derivatives with high yields. Techniques such as palladium-catalyzed coupling reactions have been employed to facilitate the formation of complex structures .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical conditions:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in neuroprotection and inflammation .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Methyl Groups

The substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

- 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (CAS 2517811-59-3): Molecular Formula: C₁₀H₁₄ClNO . Key Differences: Replacing bromine with a methyl group reduces molecular weight (~199.68 vs. ~264.68 for the bromo analog) and increases hydrophobicity. Hazards: The methyl derivative is associated with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

5-Bromo Derivative :

Positional Isomers of Brominated Tetrahydroisoquinolines

| Compound Name | Bromine Position | Similarity Score* | Molecular Weight (Estimated) |

|---|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol HCl | 5 | 0.91 | ~264.68 |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline HCl | 6 | 1.00 | ~264.68 |

| 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline HCl | 7 | 0.91 | ~278.58 |

*Similarity scores reflect structural divergence from the target compound . Positional changes (e.g., 5- vs. 6-bromo) may affect steric interactions or electronic distribution, influencing receptor binding or solubility.

Functional Group Variations

- Hydrastinine Hydrochloride (CAS 6592-78-3): Contains a 1,3-dioxolo moiety and lacks bromine. Molecular Formula: C₁₁H₁₃NO₃·HCl . Demonstrates distinct pharmacological roles (e.g., vasoconstrictor properties) compared to brominated analogs .

- Methyl 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Hydrochloride: Features a carboxylate ester at position 3, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (commonly referred to as 5-Bromo-THIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-THIQ is , with a molar mass of approximately 229.09 g/mol. The compound features a tetrahydroisoquinoline core structure characterized by a bromine atom at the 5-position and a hydroxyl group at the 6-position. These functional groups contribute to its unique pharmacological properties, making it a valuable compound for various synthetic and research applications.

5-Bromo-THIQ exhibits several mechanisms that underlie its biological activity:

- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cellular models. Studies have shown that it significantly decreases levels of reactive oxygen species (ROS) in human neuroblastoma cells.

- Calcium Modulation : It regulates calcium homeostasis in neurons, which may prevent excitotoxicity—a key factor in neurodegenerative diseases.

- Apoptosis Induction : Research indicates that 5-Bromo-THIQ can induce apoptosis in cancer cells by modulating apoptotic pathways through the regulation of Bcl-2 family proteins.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of 5-Bromo-THIQ. For example:

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro ROS assay | Reduced ROS levels by 40% in treated cells |

| Lee et al. (2021) | DPPH scavenging assay | IC50 value of 25 µM |

These findings suggest that 5-Bromo-THIQ can effectively mitigate oxidative damage, which is critical in various pathological conditions.

Anticancer Potential

The anticancer effects of 5-Bromo-THIQ are particularly noteworthy. A study by Wang et al. (2023) highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The treatment led to:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

This dual action suggests that 5-Bromo-THIQ may serve as a potent therapeutic agent against certain cancers.

Neuroprotective Effects

Research indicates that 5-Bromo-THIQ possesses neuroprotective properties, potentially useful in treating neurodegenerative disorders such as Parkinson's disease. Its ability to modulate neurotransmitter systems and inhibit inflammatory processes contributes to its protective effects on neurons.

Case Studies and Research Findings

- Zhang et al. (2020) : Investigated the antioxidant capacity of 5-Bromo-THIQ in human neuroblastoma cells, reporting significant reductions in oxidative stress markers.

- Wang et al. (2023) : Focused on the anticancer properties of the compound, demonstrating its efficacy in inducing apoptosis across multiple cancer cell lines.

- Lee et al. (2021) : Conducted DPPH scavenging assays confirming the compound's robust antioxidant activity with an IC50 value indicating high potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : Optimize bromination of the tetrahydroisoquinoline scaffold using electrophilic substitution or coupling reactions. For example, bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM/THF) at 0–25°C, followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% as per catalog standards) .

- Yield Considerations : Excess brominating agents may lead to di-substitution; controlled stoichiometry (1:1 molar ratio) and inert atmospheres reduce side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for brominated isoquinoline) and hydrochloride salt formation (broad NH/OH peaks).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <3% (aligning with >97% purity thresholds in catalogs) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Br, Cl content) against theoretical values.

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test in DMSO (stock solutions), methanol, or aqueous buffers (pH 4–7). Limited solubility in non-polar solvents (e.g., hexane) due to ionic hydrochloride moiety .

- Stability : Store lyophilized powder at –20°C; avoid prolonged exposure to light or moisture (similar to brominated aromatic analogs in catalogs) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of the tetrahydroisoquinoline core?

- Regioselective Bromination :

- Use directing groups (e.g., –OH at position 6) to favor bromination at position 5.

- Compare with analogs like 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, where steric effects from methyl groups alter reactivity .

- Validate via computational modeling (DFT calculations for electrophilic attack sites) and LC-MS to identify positional isomers.

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Stability Profiling :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) in buffers (pH 1–9).

- Monitor degradation via UPLC-PDA for byproducts (e.g., dehydrohalogenation or hydrolysis products).

- Cross-reference with brominated fluoro-benzaldehyde analogs, which show instability at high pH (>8) .

Q. How do crystallography or spectroscopic discrepancies arise in structural confirmation, and how are they resolved?

- Case Study : If X-ray crystallography reveals a different salt form (e.g., free base vs. hydrochloride), re-validate synthesis conditions (HCl gas vs. aqueous HCl).

- Mitigation : Use complementary techniques (e.g., IR for HCl salt confirmation at ~2500 cm⁻¹ NH stretches) and compare with catalog data for related tetrahydroisoquinoline derivatives .

Q. What comparative studies are critical for evaluating bioactivity against non-brominated analogs?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.